molecular formula C12H15BrFNO4S B6630096 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid

4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid

Cat. No. B6630096
M. Wt: 368.22 g/mol
InChI Key: ZPXHCGUFUILJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid, also known as BAY 94-8862, is a novel inhibitor of the enzyme soluble epoxide hydrolase (sEH). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiovascular, inflammatory, and metabolic disorders.

Mechanism of Action

4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 inhibits the enzyme sEH, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are potent vasodilators and anti-inflammatory mediators that play a crucial role in the regulation of cardiovascular and inflammatory processes. By inhibiting sEH, 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 increases the levels of EETs, leading to improved vascular function and reduced inflammation.
Biochemical and Physiological Effects
4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 has been shown to have several biochemical and physiological effects in various disease models. In cardiovascular diseases, 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 improves endothelial function, reduces vascular inflammation, and lowers blood pressure. Inflammatory diseases such as asthma and COPD, 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 reduces airway inflammation and improves lung function. In metabolic disorders such as obesity and type 2 diabetes, 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 improves insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 is its specificity for sEH, which makes it a valuable tool for studying the role of EETs in various disease models. However, the limited solubility of 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 in water can pose a challenge in some experimental setups. Additionally, the relatively low yield of the synthesis process can make large-scale production of 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 expensive.

Future Directions

The potential therapeutic applications of 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 are vast, and future research should focus on exploring its efficacy in various disease models. In cardiovascular diseases, 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 could be tested in clinical trials to evaluate its effectiveness in reducing blood pressure and improving vascular function. In inflammatory diseases, 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 could be studied for its potential to reduce inflammation and improve lung function. Additionally, the role of 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 in metabolic disorders such as obesity and type 2 diabetes should be further investigated to determine its potential as a therapeutic agent. Finally, the optimization of the synthesis process and the development of more efficient production methods could make 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 more accessible for research and clinical use.
Conclusion
4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 is a novel inhibitor of sEH that has shown promising results in various disease models. Its specificity for sEH and its potential therapeutic applications make it a valuable tool for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 have been discussed in this paper.

Synthesis Methods

The synthesis of 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 involves the reaction of 4-bromo-3-fluoroaniline with 4-methylpentanoic acid in the presence of thionyl chloride and triethylamine. The resulting product is then reacted with sodium sulfonate to obtain the final compound. The yield of the synthesis process is approximately 40%.

Scientific Research Applications

4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 has been extensively studied for its therapeutic potential in various diseases. In cardiovascular diseases, 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 has been shown to improve vascular function and reduce blood pressure in animal models of hypertension. Inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis have also been targeted by 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 due to its anti-inflammatory properties. Furthermore, 4-[(4-Bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid 94-8862 has shown promising results in the treatment of metabolic disorders such as obesity and type 2 diabetes by improving insulin sensitivity and glucose metabolism.

properties

IUPAC Name

4-[(4-bromo-3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO4S/c1-12(2,6-5-11(16)17)15-20(18,19)8-3-4-9(13)10(14)7-8/h3-4,7,15H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXHCGUFUILJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.